4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid
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Description
4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C15H11IO4 and its molecular weight is 382.153. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science Applications
A study highlights the synthesis of n-alkoxybiphenyl 4′ carbonyloxy) benzoic acid intermediates, which are crucial in developing ferroelectric and antiferroelectric liquid crystals. These materials have significant applications in display technologies, showcasing the utility of related benzoic acid derivatives in materials science (Dou Qing, 2000).
Environmental Science Applications
Research on the purification of water using near-UV illuminated suspensions of titanium dioxide demonstrates the role of benzoic acid derivatives in environmental purification processes. This study shows how these compounds, when exposed to UV light, can help degrade pollutants in water, suggesting a potential application in water treatment technologies (R. W. Matthews, 1990).
Medicinal Chemistry and Bioactive Compound Synthesis
Several studies highlight the synthesis and biological activities of benzoic acid derivatives. For example, the discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists shows the potential of benzoic acid derivatives in developing new therapeutic agents. Such compounds could offer a basis for drug development targeting various physiological pathways (Atsushi Naganawa et al., 2006).
Properties
IUPAC Name |
4-[(4-formyl-2-iodophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHUNZZGLNOPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.